1-Methyl-3-propyl-8-phenylxanthine
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Overview
Description
1-Methyl-3-propyl-8-phenylxanthine is a xanthine derivative with the molecular formula C15H16N4O2. It is a synthetic compound known for its pharmacological properties, particularly as an adenosine receptor antagonist .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-3-propyl-8-phenylxanthine can be synthesized through a multi-step process involving the alkylation of xanthine derivativesThe reaction conditions often involve the use of strong bases and alkyl halides under controlled temperatures .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-propyl-8-phenylxanthine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alkyl halides are commonly used under basic conditions.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted xanthine derivatives with various functional groups.
Scientific Research Applications
1-Methyl-3-propyl-8-phenylxanthine has several scientific research applications:
Chemistry: Used as a model compound in studies of xanthine derivatives and their reactivity.
Biology: Investigated for its role as an adenosine receptor antagonist, affecting various physiological processes.
Medicine: Explored for potential therapeutic uses in conditions such as asthma, chronic obstructive pulmonary disease, and certain neurological disorders.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
1-Methyl-3-propyl-8-phenylxanthine exerts its effects primarily by antagonizing adenosine receptors. It binds to these receptors, preventing adenosine from exerting its physiological effects. This leads to increased neurotransmitter release and stimulation of the central nervous system. The compound’s molecular targets include A1, A2A, A2B, and A3 adenosine receptors, with varying affinities .
Comparison with Similar Compounds
Caffeine (1,3,7-trimethylxanthine): A well-known stimulant with similar adenosine receptor antagonistic properties.
Theophylline (1,3-dimethylxanthine): Used in the treatment of respiratory diseases due to its bronchodilator effects.
Theobromine (3,7-dimethylxanthine): Found in cocoa and chocolate, with mild stimulant effects.
Uniqueness: 1-Methyl-3-propyl-8-phenylxanthine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties compared to other xanthine derivatives. Its higher selectivity for certain adenosine receptor subtypes makes it a valuable compound for targeted therapeutic applications .
Properties
CAS No. |
129366-43-4 |
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Molecular Formula |
C15H16N4O2 |
Molecular Weight |
284.31 g/mol |
IUPAC Name |
1-methyl-8-phenyl-3-propyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C15H16N4O2/c1-3-9-19-13-11(14(20)18(2)15(19)21)16-12(17-13)10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3,(H,16,17) |
InChI Key |
DOCLKVJOWLIWLX-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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